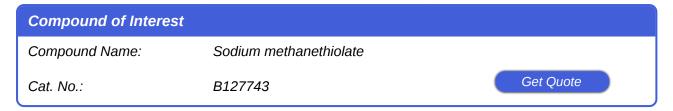


Application Notes and Protocols: Sodium Methanethiolate Mediated S-Methylation of Thiols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The S-methylation of thiols is a fundamental transformation in organic chemistry, yielding thioethers (sulfides) that are prevalent in pharmaceuticals, agrochemicals, and materials science. While the query specifies "**sodium methanethiolate** mediated S-methylation," it is important to clarify a common point of chemical nomenclature. **Sodium methanethiolate** (CH₃SNa) is itself a potent sulfur nucleophile used to introduce a methylthio (-SCH₃) group into molecules. The more common and mechanistically direct S-methylation of a generic thiol (R-SH) to its corresponding methyl sulfide (R-S-CH₃) proceeds via a two-step sequence: deprotonation of the thiol with a base to form a thiolate anion (R-S⁻), followed by a nucleophilic substitution (S_n2) reaction with a methylating agent, such as methyl iodide. This process is analogous to the well-known Williamson ether synthesis.

These application notes will therefore focus on the prevalent and mechanistically sound protocols for the S-methylation of a broad range of thiols using a base and a methylating agent. We will provide detailed experimental procedures, quantitative data on substrate scope and yields, and visualizations of the reaction pathways and workflows.

Reaction Mechanism and Experimental Workflow

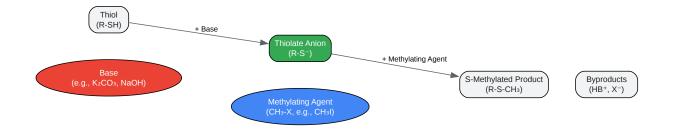


Methodological & Application

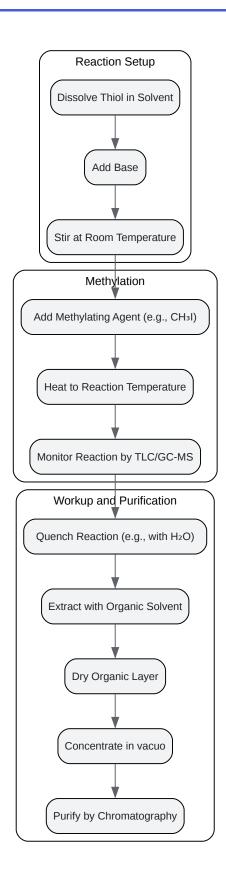
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The S-methylation of thiols is a robust and high-yielding reaction that proceeds via an S_n2 mechanism. The thiol is first deprotonated by a base to generate a nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of a methylating agent, displacing a leaving group to form the S-methylated product.









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